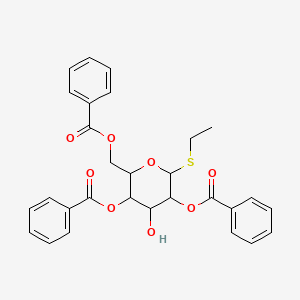
dysprosium;4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium;4-hydroxypent-3-en-2-one is a coordination compound that combines the rare earth element dysprosium with the organic ligand 4-hydroxypent-3-en-2-one Dysprosium is a lanthanide metal known for its high magnetic susceptibility and thermal neutron absorption cross-section, making it valuable in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium;4-hydroxypent-3-en-2-one typically involves the reaction of dysprosium salts, such as dysprosium chloride or dysprosium nitrate, with 4-hydroxypent-3-en-2-one in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dysprosium ion. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, and the product is then isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dysprosium salts and 4-hydroxypent-3-en-2-one, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is typically purified by recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dysprosium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands in the coordination sphere of dysprosium.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using other chelating agents or ligands.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Reduced dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dysprosium;4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of dysprosium;4-hydroxypent-3-en-2-one involves the coordination of the dysprosium ion with the 4-hydroxypent-3-en-2-one ligand. The ligand forms a stable chelate complex with the dysprosium ion, which can then interact with various molecular targets and pathways. The specific interactions depend on the nature of the ligand and the dysprosium ion’s oxidation state.
Comparación Con Compuestos Similares
Similar Compounds
Dysprosium;2,4-pentanedione: Another coordination compound with similar chelating properties.
Dysprosium;acetylacetone: A closely related compound with similar chemical behavior.
Dysprosium;salicylaldehyde: A coordination compound with a different ligand but similar coordination chemistry.
Uniqueness
Dysprosium;4-hydroxypent-3-en-2-one is unique due to the specific properties imparted by the 4-hydroxypent-3-en-2-one ligand, such as its ability to form stable chelate complexes and its versatility in various chemical reactions. This makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C15H24DyO6 |
|---|---|
Peso molecular |
462.85 g/mol |
Nombre IUPAC |
dysprosium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Clave InChI |
BYBFJHANLYDGFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)



![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)

![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)

![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)

